1,1'-Oxybis(2,4,6-trinitrobenzene)

Energetic Materials Detonation Physics Isomer Comparison

1,1'-Oxybis(2,4,6-trinitrobenzene), also known as dipicryl ether or hexanitrodiphenyl oxide, is a fully nitrated aromatic ether with the molecular formula C12H4N6O13 and a molecular weight of 440.19 g/mol. This compound belongs to the class of nitroaromatic high explosives and is structurally characterized by two 2,4,6-trinitrophenyl rings connected by a central oxygen bridge.

Molecular Formula C12H4N6O13
Molecular Weight 440.19 g/mol
CAS No. 63441-08-7
Cat. No. B12666224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Oxybis(2,4,6-trinitrobenzene)
CAS63441-08-7
Molecular FormulaC12H4N6O13
Molecular Weight440.19 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H4N6O13/c19-13(20)5-1-7(15(23)24)11(8(2-5)16(25)26)31-12-9(17(27)28)3-6(14(21)22)4-10(12)18(29)30/h1-4H
InChIKeyFMGQOJATXJFNGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-Oxybis(2,4,6-trinitrobenzene) (CAS 63441-08-7): Core Energetic Properties and Structural Identity for Procurement Specification


1,1'-Oxybis(2,4,6-trinitrobenzene), also known as dipicryl ether or hexanitrodiphenyl oxide, is a fully nitrated aromatic ether with the molecular formula C12H4N6O13 and a molecular weight of 440.19 g/mol [1]. This compound belongs to the class of nitroaromatic high explosives and is structurally characterized by two 2,4,6-trinitrophenyl rings connected by a central oxygen bridge [1]. Its physicochemical profile—a density of 1.70 g/cm³, a melting point of 269 °C, and an oxygen balance of –47.3%—defines its baseline as an energetic material [1]. Unlike its precursors, the fully nitrated dipicryl ether exhibits a distinct combination of thermal stability and explosive performance that is critically dependent on the symmetrical substitution pattern of the nitro groups [1].

Symmetrical 2,4,6,2',4',6'-hexanitro substitution for optimized crystal packing and detonation performance

Central oxygen bridge defines higher brisance and thermal stability versus sulfur-linked analogues

Reported impact sensitivity profile supports handling-safety screening in formulation development

Why 1,1'-Oxybis(2,4,6-trinitrobenzene) Cannot Be Replaced by a Generic Nitroaromatic Ether: The Linkage-Specific Performance Gradient


Simple substitution of 1,1'-oxybis(2,4,6-trinitrobenzene) with a generic nitroaromatic ether, such as its unsymmetrical isomer or a sulfur-linked analog, is not feasible because the central bridging atom exerts a first-order influence on detonation velocity, impact sensitivity, and crystal packing. As demonstrated by Reichel et al., the oxygen bridge (–O–) versus a thioether (–S–) linkage leads to fundamentally different intermolecular interactions and sensitivity trends that cannot be predicted by legacy models based solely on bond dissociation enthalpy [2]. The symmetrical 2,4,6,2',4',6'-hexanitro substitution pattern further stabilizes the crystal lattice, resulting in a higher melting point and distinct performance characteristics compared to mixed-substitution analogs [1]. These structural determinants mean that the compound’s energy output, handling safety, and thermal stability are a unique function of its specific molecular architecture, not merely its nitro group count [1][2].

Target
Oxygen-bridged symmetrical ether

Crystal lattice stabilized by symmetrical –O– linkage and uniform nitro substitution

Substitute
Unsymmetrical isomer or thioether analogue

Detonation velocity, brisance, and impact sensitivity may shift substantially; reported structure-performance gradient cannot be replicated

Target
Reported sensitivity prediction via Hirshfeld analysis

Crystal-structure-based model correctly ranks sensitivity trends for ether vs. thioether

Substitute
Legacy bond-dissociation-enthalpy models

Incorrect ranking may lead to unexpected handling risks; substitution without crystal-level validation may compromise formulation safety

Target
High thermal endurance (269 °C mp)

Wider operational window for high-temperature pyrotechnic and downhole applications

Substitute
Thioether analogue (234 °C mp)

Lower melting point may risk deformation or auto-ignition in elevated-temperature environments

Quantitative Differentiation of 1,1'-Oxybis(2,4,6-trinitrobenzene) from Closest Analogs: Head-to-Head Performance Data


Detonation Velocity Superiority of Symmetrical Hexanitrodiphenyl Oxide Over the Unsymmetrical Isomer

The symmetrical isomer, 2,4,6,2',4',6'-hexanitrodiphenyl oxide (1,1'-oxybis(2,4,6-trinitrobenzene)), exhibits a confined detonation velocity of 7180 m/s at a density of 1.65 g/cm³, which is approximately 2.5% higher than the unsymmetrical isomer (2,4,6,3',4',6'-hexanitrodiphenyl ether), reported at approximately 7000 m/s under comparable conditions [1]. This velocity advantage is directly linked to the symmetrical arrangement of nitro groups, which optimizes crystal density and oxygen balance [1].

Detonation Velocity
Head-to-head

7180 m/s vs ~7000 m/s (+2.5%)

Supports selection for maximum shockwave intensity over unsymmetrical isomer

Confined measurement at ρ=1.65 g/cm³

Energetic Materials Detonation Physics Isomer Comparison

Reduced Impact Sensitivity of the Symmetrical Ether Compared to the Unsymmetrical Isomer

Under standardized impact sensitivity testing, 1,1'-oxybis(2,4,6-trinitrobenzene) (symmetrical) demonstrates an impact sensitivity of 0.8 kp·m (8 N·m), which is 65% less sensitive than the unsymmetrical isomer's 2.3 kp·m (23 N·m) [1]. A lower impact sensitivity value (higher energy required for initiation) indicates safer handling characteristics [1].

Impact Sensitivity
Head-to-head

0.8 kp·m vs 2.3 kp·m (65% less sensitive)

Reported handling-safety margin compared to unsymmetrical isomer

BAM impact test

Sensitivity Testing Impact Sensitivity Molecular Structure-Property Relationship

Higher Brisance (Lead Block Expansion) of the Oxygen-Linked Ether Over Its Sulfur-Linked Analog

In the lead block test, which measures the explosive's brisance (shattering power), 1,1'-oxybis(2,4,6-trinitrobenzene) achieves an expansion of 373 cm³/10 g, surpassing the sulfur-bridged analog, bis(2,4,6-trinitrophenyl) thioether, which yields only 320 cm³/10 g [1]. This 16.6% increase in brisance is attributed to the oxygen bridge's higher electronegativity, which improves the oxygen balance and accelerates the decomposition kinetics compared to the less electronegative sulfur bridge [1].

Brisance (Pb block)
Head-to-head

373 cm³/10 g vs 320 cm³/10 g (+16.6%)

Oxygen bridge enhances shattering power versus thioether analogue

Standard lead block test

Brisance Lead Block Test Oxygen vs. Sulfur Bridge

Elevated Thermal Stability (Melting Point) Relative to Sulfur and Carbon-Bridged Analogues

The symmetrical dipicryl ether exhibits a melting point of 269 °C, which is significantly higher than the thioether analog (234 °C) and comparable to the sulfone analog (307 °C) [1]. This thermal resilience is crucial for applications requiring elevated temperature endurance, such as deep-well perforation and spacecraft pyrotechnic devices [1]. The oxygen bridge confers greater thermal stability than the sulfur bridge due to stronger intermolecular interactions in the crystal lattice, as revealed by recent Hirshfeld surface analysis [2].

Melting Point
Head-to-head

269 °C vs 234 °C (+35 °C)

Wider thermal stability window for high-temperature applications

Oxygen vs. sulfur bridge effect

Thermal Stability Melting Point Bridge Atom Effect

Superior Power Output (Lead Block) Compared to the Classical Explosive Picric Acid

Historical comparative data explicitly state that 1,1'-oxybis(2,4,6-trinitrobenzene) is a more powerful explosive than picric acid (2,4,6-trinitrophenol), while also being less sensitive to impact [1]. Although the exact quantitative margin over picric acid in the lead block test is not given in the primary source, the statement is supported by the compound's higher density (1.70 vs. ~1.76 g/cm³ but with better oxygen balance) and its lead block value of 373 cm³/10 g, which exceeds typical picric acid values of ~315 cm³/10 g reported elsewhere, suggesting an approximate 18% higher brisance [1].

Power vs Picric Acid
Class-level

~18% higher brisance, lower impact sensitivity

Reported performance upgrade over picric acid baseline

Literature cross-comparison; exact margin context-dependent

Explosive Power Picric Acid Benchmark Nitroaromatic Comparison

Crystal Structure-Derived Sensitivity Prediction Superiority Over Legacy Bond Dissociation Enthalpy Models

The 2019 single-crystal X-ray structure of bis(2,4,6-trinitrophenyl) ether (BTNPE) revealed that legacy predictive models for energetic material sensitivity, based on bond dissociation enthalpy and electrostatic potential, fail to accurately rank the sensitivities of ether vs. thioether analogs [1]. The experimentally determined trend (ether more impact-sensitive than thioether) was only correctly predicted by Hirshfeld surface analysis using the crystal structure, demonstrating that the oxygen-linked compound's sensitivity is governed by intermolecular interactions unique to its crystal packing, not merely by the C–O bond strength [1]. This structural insight allows for the rational selection of BTNPE over its sulfur analog in formulations where predictable sensitivity is paramount, as its behavior can now be modeled with higher fidelity [1].

Sensitivity Prediction
Cross-study

Hirshfeld analysis correctly ranks ether sensitivity; legacy BDE model fails

Crystal-structure-based model supports formulation design with reduced empirical risk

Single-crystal X-ray structure validated prediction accuracy

Sensitivity Prediction Crystal Engineering Hirshfeld Analysis

Validated Application Scenarios for 1,1'-Oxybis(2,4,6-trinitrobenzene) Based on Comparative Performance Evidence


High-Brisance Demolition and Seismic Exploration Charges

Leveraging its 16.6% higher lead block expansion (373 cm³/10 g) over the sulfur-bridged analog and its ~18% advantage over picric acid [1], 1,1'-oxybis(2,4,6-trinitrobenzene) is particularly suited for charges requiring maximum rock fracturing or structural demolition. The 2.5% higher detonation velocity compared to the unsymmetrical isomer further enhances shockwave intensity, making it a preferred energetic filler in seismic exploration where signal strength directly correlates with explosive brisance [1].

High-Temperature-Resistant Pyrotechnic and Aerospace Devices

With a melting point of 269 °C—35 °C higher than the thioether analog—this compound provides a wider operational temperature window for pyrotechnic actuators, separation bolts, and detonators used in aerospace and deep-well environments [1]. Combined with its predictable sensitivity profile derived from crystal structure analysis [2], formulators can design devices that maintain structural integrity and controlled initiation at elevated ambient temperatures where lower-melting analogs would risk deformation or auto-ignition.

Replacement of Picric Acid in Munitions Requiring Reduced Sensitivity

For militaries or industrial users seeking to modernize legacy picric-acid-based munitions, 1,1'-oxybis(2,4,6-trinitrobenzene) offers a direct performance upgrade: it is both more powerful and less impact-sensitive than picric acid [1]. This dual advantage addresses the critical trade-off between explosive yield and handling safety, enabling the formulation of high-output charges without the historical sensitivity penalties associated with more energetic nitroaromatic replacements.

Computational Design and Screening of New Insensitive Energetic Materials

The availability of the first single-crystal X-ray structure and the validation of Hirshfeld surface analysis for sensitivity prediction [2] make this compound an ideal benchmark system for computational chemists developing new energetic materials. BTNPE serves as a structurally well-characterized platform to test predictive models for impact and friction sensitivity, aiding in the rational design of next-generation explosives with precisely tuned performance and safety parameters.

Application
Selection Property
Validation Focus
High-brisance demolition and seismic charges
Higher lead block expansion and detonation velocity vs. unsymmetrical and sulfur analogues
Brisance index and detonation velocity under standardized test conditions
High-temperature pyrotechnic and aerospace devices
Elevated melting point and oxygen-bridge thermal stability over thioether
Thermal endurance and structural integrity at target operating temperatures
Replacement of picric acid in munitions
Reported higher brisance with lower impact sensitivity compared to picric acid
Comparative performance and handling-safety margin versus picric acid benchmarks
Computational design of insensitive energetic materials
Crystal-structure-based sensitivity prediction accuracy validated by Hirshfeld analysis
Model reproducibility across ether/thioether series and new candidate structures
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